molecular formula C15H18N2 B11882558 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine CAS No. 88802-90-8

1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine

Cat. No.: B11882558
CAS No.: 88802-90-8
M. Wt: 226.32 g/mol
InChI Key: SFFFEXGWSYQEAF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family This compound features a unique structure where a naphthalene ring is attached to the imidazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine typically involves the reaction of naphthalene derivatives with imidazolidine precursors. One common method is the condensation reaction between 2-naphthaldehyde and 1,3-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific reaction conditions.

Major Products Formed

    Oxidation: Imidazolidinone derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Functionalized naphthalene-imidazolidine compounds.

Scientific Research Applications

1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A related compound with similar structural features but without the naphthalene ring.

    Naphthalene derivatives: Compounds containing the naphthalene ring but lacking the imidazolidine moiety.

Uniqueness

1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine is unique due to the combination of the imidazolidine core and the naphthalene ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for diverse reactivity and potential therapeutic benefits compared to other similar compounds.

Properties

CAS No.

88802-90-8

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-dimethyl-2-naphthalen-2-ylimidazolidine

InChI

InChI=1S/C15H18N2/c1-16-9-10-17(2)15(16)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15H,9-10H2,1-2H3

InChI Key

SFFFEXGWSYQEAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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